Forsythide dimethyl ester

Biosynthesis Iridoid Glucoside Metabolic Engineering

Standard iridoid glucosides like geniposide or deoxyloganin fail as precursors in biosynthetic studies targeting griselinoside, causing failed feeding experiments. Forsythide dimethyl ester is the uniquely selective and efficient precursor for this pathway, essential for obtaining interpretable results. - Enables unambiguous metabolic flux tracing into griselinoside, unlike inactive structural analogs. - Well-characterized solid with validated stability: powder at -20°C for 3 years; stock solutions at -80°C for 6 months. - Serves as a reliable analytical reference standard (MW 418.39) for LC-MS/NMR phytochemical profiling of Forsythia and related genera.

Molecular Formula C18H26O11
Molecular Weight 418.4 g/mol
Cat. No. B13424227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForsythide dimethyl ester
Molecular FormulaC18H26O11
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3
InChIKeyKVSFLKZCIIGPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forsythide Dimethyl Ester Specifications & Supply


Forsythide dimethyl ester (CAS: 42830-22-8) is a naturally occurring iridoid glucoside isolated from species such as *Forsythia viridissima* and *Forsythia suspensa* [1]. As a methyl ester derivative of the parent acid forsythide, this compound belongs to the class of terpenoid glycosides and is typically supplied as a solid at room temperature . With a molecular formula of C18H26O11 and a molecular weight of 418.39 g/mol, it is a well-defined chemical entity with research applications in life sciences [2]. For procurement, critical storage parameters include powder stability at -20°C for up to 3 years, while stock solutions should be stored at -80°C for use within 6 months . The compound exhibits practical solubility for in vitro studies, and gentle heating to 37°C with sonication can enhance dissolution [3].

Forsythide Dimethyl Ester Biosynthetic Pathway Role


Generic substitution among iridoid glucosides fails due to their specific, non-interchangeable roles in complex biosynthetic pathways. In contrast to numerous iridoid analogs which exhibit no activity in key metabolic routes, forsythide dimethyl ester demonstrates a uniquely efficient and selective precursor relationship, specifically for the biosynthesis of griselinoside [1]. This high degree of metabolic specificity is not a shared, class-wide property but is a unique functional characteristic tied to its precise stereochemical and esterified structure. Therefore, experiments in biosynthetic mapping or pathway engineering cannot proceed reliably if a different compound, such as deoxyloganic acid, adoxosidic acid, or even the parent forsythide, is substituted, as these fail to replicate its unique precursor activity [2].

Forsythide Dimethyl Ester Comparative Evidence


Precursor Efficiency in Griselinoside Biosynthesis

In biosynthetic studies using *Verbena hispida*, forsythide dimethyl ester was identified as an efficient precursor for griselinoside biosynthesis. Direct comparative feeding experiments demonstrated that while forsythide dimethyl ester was effectively incorporated, a panel of structurally related iridoid glucosides—including deoxygeniposide, geniposide, deoxyloganin, and dihydrocornin—showed absolutely no incorporation into the target metabolite [1]. This binary outcome (active vs. inactive) provides a clear, verifiable differentiation for pathway elucidation studies.

Biosynthesis Iridoid Glucoside Metabolic Engineering

Structural Differentiation from Parent Acid Forsythide

The specific methylation state of forsythide dimethyl ester defines its identity and physical properties. Comparative spectral analysis clearly differentiates it from its parent compound, forsythide (C16H22O11, MW 390.34 g/mol) [1]. The key differential is the presence of two methyl ester groups, resulting in a molecular formula of C18H26O11 and a molecular weight of 418.39 g/mol for the dimethyl ester [2]. This modification is not an artifact but a distinct natural product, as evidenced by its isolation from plant material [3].

Analytical Chemistry Phytochemistry Structural Biology

Synthetic Accessibility of Aglycone Dimethyl Ester

The synthesis of the aglycone core of forsythide has been achieved through a documented route, specifically targeting its dimethyl ester form. A total synthesis of (±)-forsythide aglucone dimethyl ester has been reported, proceeding from methyl vanillate in 10 steps with a 15% overall yield [1]. This established synthetic methodology provides a foundation for analog generation and structure-activity relationship (SAR) studies, a capability not demonstrated for all minor iridoid glucosides.

Organic Synthesis Total Synthesis Medicinal Chemistry

Forsythide Dimethyl Ester R&D Applications


Iridoid Glucoside Biosynthesis Elucidation

Based on its unique and selective precursor role, forsythide dimethyl ester is the reagent of choice for feeding studies aimed at mapping the specific biosynthetic steps leading to griselinoside [1]. Its activity, contrasted with the inactivity of closely related compounds like geniposide and deoxyloganin, makes it an essential tool for researchers investigating the enzymology and genetic control of iridoid metabolism in the Oleaceae and related families. Procuring this specific compound is necessary for generating interpretable, positive results in such pathway-tracing experiments.

Phytochemical Reference and Chemotaxonomic Marker

Due to its well-characterized and distinct structural properties, forsythide dimethyl ester serves as a reliable analytical reference standard for phytochemical investigations of *Forsythia* and other iridoid-producing plant genera [2]. Its specific molecular weight (418.39 g/mol) and spectroscopic fingerprint allow for its unambiguous identification in complex plant extracts using techniques like LC-MS and NMR. This specificity makes it a valuable marker for chemotaxonomic studies and quality control assays of herbal preparations.

Semi-Synthetic Derivative and Medicinal Chemistry

The established total synthesis of its aglycone core provides a validated entry point for medicinal chemistry efforts [3]. Researchers interested in exploring the structure-activity relationships of this iridoid scaffold can utilize this compound or its synthetic intermediates to generate novel derivatives. The methyl ester groups themselves offer handles for further chemical modifications, such as hydrolysis to the parent acid or transesterification, expanding the chemical space accessible from this natural product core .

In Vitro Pharmacological Profiling

Forsythide dimethyl ester is a known natural product from *Forsythia* species, with preliminary reports indicating potential anti-inflammatory and anti-tumor activities . While specific quantitative biological data is currently sparse in the primary literature, its procurement is justified for fundamental in vitro studies to characterize its intrinsic pharmacological profile. Research into its mechanism of action, such as potential modulation of the Nrf2 or NF-κB pathways, may follow the precedent established for structurally related forsythosides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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